1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Overview
Description
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a fluorinated organic compound with the molecular formula C4H2BrF5O It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3,3,4,4,4-pentafluorobutan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Reduction: 3,3,4,4,4-pentafluorobutan-2-ol.
Oxidation: 3,3,4,4,4-pentafluorobutanoic acid.
Scientific Research Applications
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one exerts its effects depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Reduction: The carbonyl group is reduced to an alcohol via hydride transfer from the reducing agent.
Oxidation: The compound is oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.
Comparison with Similar Compounds
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be compared with other fluorinated ketones and brominated compounds:
Similar Compounds:
Uniqueness:
- The presence of both bromine and five fluorine atoms in this compound imparts unique reactivity and stability compared to its analogs. The high electronegativity of fluorine atoms influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF5O/c5-1-2(11)3(6,7)4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGIRNBWKHUFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371302 | |
Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92737-01-4 | |
Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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